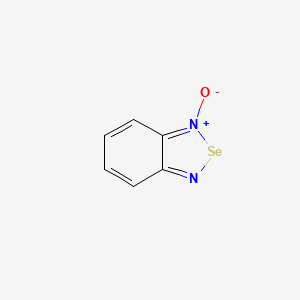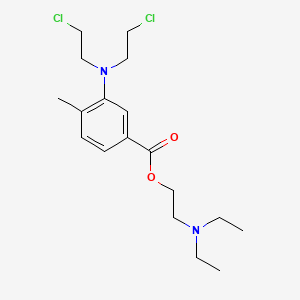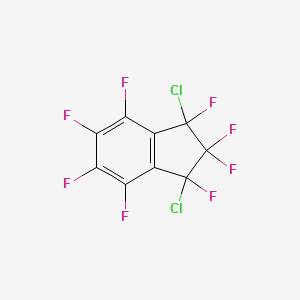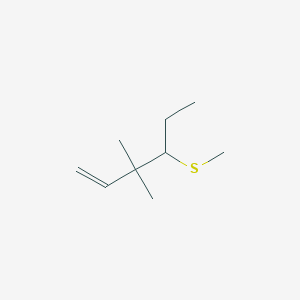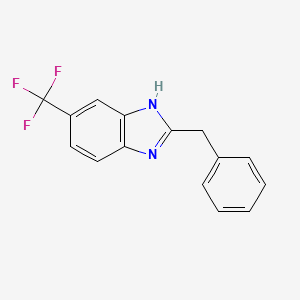
1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)- is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of significant interest in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
One common method includes the use of sodium metabisulfite as a catalyst for the condensation reaction, followed by N-alkylation using conventional heating or microwave irradiation . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols.
Scientific Research Applications
1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor and its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to the modulation of biological activities. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions .
Comparison with Similar Compounds
1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-(phenylmethyl)-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1H-Benzimidazole, 2-(phenylmethyl)-5-methyl-: Contains a methyl group instead of a trifluoromethyl group, leading to variations in stability and activity.
1H-Benzimidazole, 2-(phenylmethyl)-5-chloromethyl-:
The uniqueness of 1H-Benzimidazole, 2-(phenylmethyl)-5-(trifluoromethyl)- lies in the trifluoromethyl group, which imparts enhanced stability, lipophilicity, and biological activity compared to its analogs.
Properties
CAS No. |
53464-40-7 |
|---|---|
Molecular Formula |
C15H11F3N2 |
Molecular Weight |
276.26 g/mol |
IUPAC Name |
2-benzyl-6-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H11F3N2/c16-15(17,18)11-6-7-12-13(9-11)20-14(19-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,19,20) |
InChI Key |
VJDKWYKAWASNKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


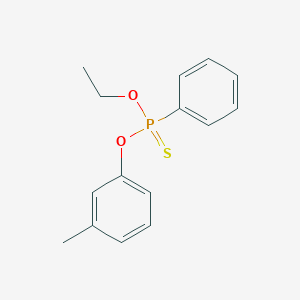
![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
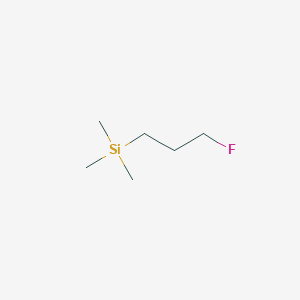
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
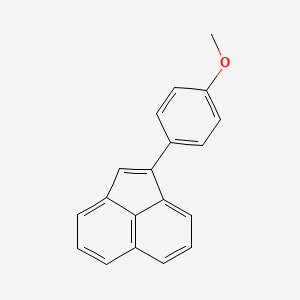
![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
